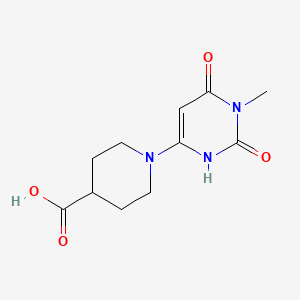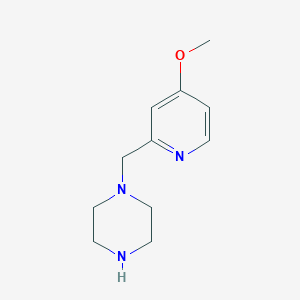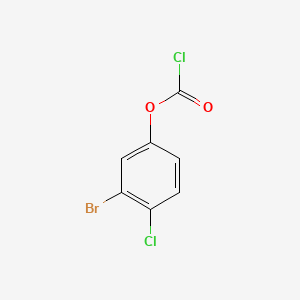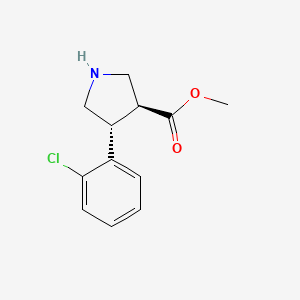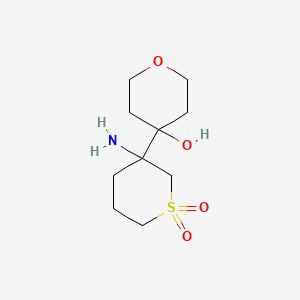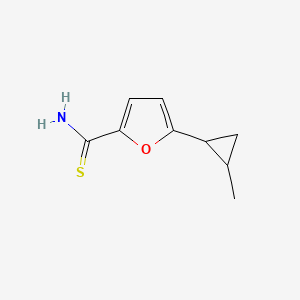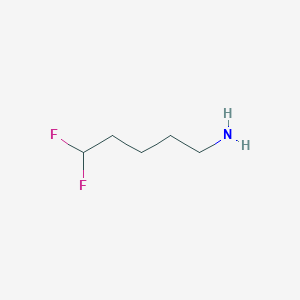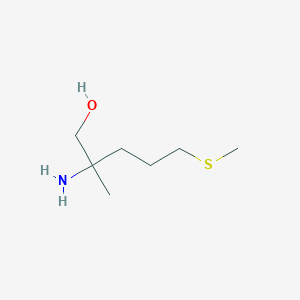
2-Amino-2-methyl-5-(methylthio)pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-2-methyl-5-(methylsulfanyl)pentan-1-ol is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and a methylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-methyl-5-(methylsulfanyl)pentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-5-(methylsulfanyl)pentan-1-ol with ammonia under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-amino-2-methyl-5-(methylsulfanyl)pentan-1-ol may involve the use of continuous flow reactors to optimize yield and efficiency. The process often includes steps such as purification and crystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-2-methyl-5-(methylsulfanyl)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or potassium permanganate.
Reducing agents: Lithium aluminum hydride or sodium borohydride.
Substitution reagents: Alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and substituted alcohols.
Aplicaciones Científicas De Investigación
2-amino-2-methyl-5-(methylsulfanyl)pentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-amino-2-methyl-5-(methylsulfanyl)pentan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes or receptors. The methylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-5-(methylsulfanyl)pentanoic acid
- 2-amino-2-methyl-1-propanol
- 2-amino-3-hydroxy-5-(methylsulfanyl)pentanoic acid
Uniqueness
2-amino-2-methyl-5-(methylsulfanyl)pentan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the same carbon atom, along with a methylsulfanyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H17NOS |
|---|---|
Peso molecular |
163.28 g/mol |
Nombre IUPAC |
2-amino-2-methyl-5-methylsulfanylpentan-1-ol |
InChI |
InChI=1S/C7H17NOS/c1-7(8,6-9)4-3-5-10-2/h9H,3-6,8H2,1-2H3 |
Clave InChI |
DJOHTGHAVCHQPC-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCSC)(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13616129.png)
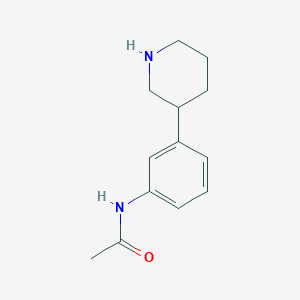
![2-(6-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid](/img/structure/B13616144.png)
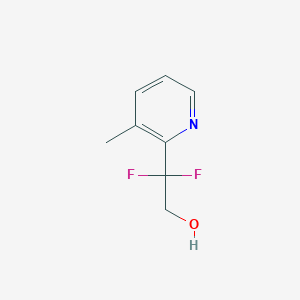
![7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane]hydrochloride](/img/structure/B13616149.png)
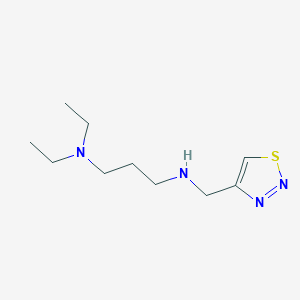
![3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13616157.png)
